1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine
Overview
Description
1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine is a chemical compound that features a piperazine ring substituted with a 2-fluoro-4-nitrophenyl group and a methyl group Piperazine derivatives are known for their diverse biological activities and are often used as scaffolds in drug design
Preparation Methods
The synthesis of 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine typically involves the reaction of 2-fluoro-4-nitroaniline with 3-methylpiperazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the fluoro group with a methoxy group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium methoxide, and various organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral, antibacterial, and antifungal properties.
Medicine: Piperazine derivatives are known for their therapeutic potential, and this compound is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluoro and nitro groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary, but typically include interactions with cellular proteins and modulation of biochemical pathways .
Comparison with Similar Compounds
1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine can be compared with other piperazine derivatives, such as:
1-(2-Fluoro-4-nitrophenyl)piperidine: Similar in structure but with a piperidine ring instead of a piperazine ring. This compound may have different biological activities and chemical reactivity.
1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine:
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A structurally different compound with a spirocyclic framework, used in the development of tuberculosis treatments.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-3-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c1-8-7-14(5-4-13-8)11-3-2-9(15(16)17)6-10(11)12/h2-3,6,8,13H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSPDIOZYSRWAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401250569 | |
Record name | 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401250569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837421-28-0 | |
Record name | 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=837421-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401250569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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